molecular formula C8H7BrN2 B2365425 2-Bromo-1-methylpyrrolo[3,2-c]pyridine CAS No. 1368161-73-2

2-Bromo-1-methylpyrrolo[3,2-c]pyridine

Cat. No. B2365425
M. Wt: 211.062
InChI Key: CQDQPULVEKGLFQ-UHFFFAOYSA-N
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Description

“2-Bromo-1-methylpyrrolo[3,2-c]pyridine” is a chemical compound that has elicited significant interest in the scientific community due to its potential uses in various fields, including medicinal chemistry, material science, and biological research1.



Synthesis Analysis

The synthesis of 2-Bromo-1-methylpyrrolo[3,2-c]pyridine is not explicitly mentioned in the search results. However, a related compound, 2-Bromopyridine, can be prepared from 2-aminopyridine via diazotization followed by bromination2.



Molecular Structure Analysis

The molecular structure of 2-Bromo-1-methylpyrrolo[3,2-c]pyridine is not explicitly mentioned in the search results. However, the structure of a related compound, 2-Bromopyridine, is available345.



Chemical Reactions Analysis

The specific chemical reactions involving 2-Bromo-1-methylpyrrolo[3,2-c]pyridine are not explicitly mentioned in the search results. However, 2-Bromopyridine, a related compound, reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-methylpyrrolo[3,2-c]pyridine are not explicitly mentioned in the search results. However, a related compound, 2-Bromopyridine, is a colorless liquid2.


Scientific Research Applications

Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They contain pyrrole and pyrazine rings and have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

The synthetic methods for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

  • Pyrrolopyrazine Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They contain pyrrole and pyrazine rings and have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Methods : The synthetic methods for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
  • 1H-Pyrrolo[3,2-c]-pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)

    • Field : Cancer Therapeutics
    • Application : The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers . MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]-pyridine scaffold have been developed .
    • Methods : The discovery and optimization of potent and selective MPS1 inhibitors were guided by structure-based design and cellular characterization of MPS1 inhibition .
    • Results : The developed compound, CCT251455, is a potent and selective chemical tool that stabilizes an inactive conformation of MPS1 . It displays a favorable oral pharmacokinetic profile and shows dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .
  • Thieno [3,2-c] Pyridine Derivatives

    • Field : Medicinal Chemistry
    • Application : Thieno [3,2-c] pyridine derivatives are a class of compounds that have been synthesized and studied for their therapeutic applications . They are biocompatible and are building blocks of various intermediates in organic synthesis .
    • Methods : The synthesis of thieno [3,2-c] pyridine derivatives involves various chemical modifications .
    • Results : Many thieno [3,2-c] pyridine-based derivatives are commercially available and possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity .
  • 2-Pyrone Derivatives

    • Field : Medicinal Chemistry
    • Application : 2-Pyrone derivatives are present in natural products and can be synthesized by a diverse range of synthetic methods . They possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity .
    • Methods : The synthesis of 2-Pyrone derivatives involves various synthetic methods, resulting in the formation of various derivatives through chemical modifications .
    • Results : Many 2-Pyrone-based derivatives are commercially available and are biocompatible . They are building blocks of various intermediates in organic synthesis .

Safety And Hazards

The safety and hazards of 2-Bromo-1-methylpyrrolo[3,2-c]pyridine are not explicitly mentioned in the search results.


Future Directions

The future directions of research on 2-Bromo-1-methylpyrrolo[3,2-c]pyridine are not explicitly mentioned in the search results. However, given its potential uses in various fields, it is likely that further research will continue to explore its properties and applications1.


properties

IUPAC Name

2-bromo-1-methylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-7-2-3-10-5-6(7)4-8(11)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDQPULVEKGLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1Br)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methylpyrrolo[3,2-c]pyridine

CAS RN

1368161-73-2
Record name 2-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
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